molecular formula C15H18N2O2 B6091416 5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE

5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE

Cat. No.: B6091416
M. Wt: 258.32 g/mol
InChI Key: WBSPSQGFYXUBRW-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is a complex organic compound with a unique structure that includes both cyclohexane and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 5,5-dimethyl-1,3-cyclohexanedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5,5-DIMETHYL-2,2’-DIPYRIDYL: A similar compound with two pyridine rings, used in coordination chemistry and as a ligand.

    2-(((2-(4-HYDROXYPHENYL)ETHYL)AMINO)METHYLENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE: Another related compound with a similar core structure but different substituents.

Uniqueness

5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE is unique due to its specific combination of cyclohexane and pyridine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(E)-(6-methylpyridin-2-yl)iminomethyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-5-4-6-14(17-10)16-9-11-12(18)7-15(2,3)8-13(11)19/h4-6,9,18H,7-8H2,1-3H3/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSPSQGFYXUBRW-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/N=C/C2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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